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Compound of Interest

Compound Name: DiSulfo-ICG hydrazide

Cat. No.: B12375484 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of DiSulfo-ICG hydrazide, a near-

infrared (NIR) fluorescent dye, for the specific labeling and imaging of glycoproteins on the

surface of live cells. This technology is a powerful tool for studying dynamic cellular processes,

including cell surface glycan expression, trafficking, and internalization, with applications in

basic research, drug discovery, and diagnostics.

Introduction to DiSulfo-ICG Hydrazide
DiSulfo-ICG hydrazide is a water-soluble, membrane-impermeable fluorescent probe that

possesses a hydrazide functional group. This reactive group specifically targets aldehyde

moieties, which can be selectively introduced onto cell surface glycoproteins through mild

periodate oxidation of sialic acid residues. The core Indocyanine Green (ICG) fluorophore

exhibits excitation and emission in the near-infrared spectrum (~780 nm and ~800 nm,

respectively), a region where cellular autofluorescence and light scattering are minimal,

allowing for high signal-to-noise ratios in complex biological samples.[1] The disulfonate groups

enhance the water solubility of the ICG molecule, making it suitable for use in physiological

buffers for live-cell applications.

Key Features:

High Signal-to-Noise Ratio: Near-infrared fluorescence minimizes background from cellular

components.[1]
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Specificity for Glycoproteins: Targets sialic acid residues on cell surface glycoproteins after

oxidation.

Live-Cell Compatibility: Mild labeling conditions maintain cell viability.

High Water Solubility: Suitable for direct application in cell culture media and buffers.

Principle of Glycoprotein Labeling
The labeling of cell surface glycoproteins with DiSulfo-ICG hydrazide is a two-step process.

First, live cells are treated with a mild oxidizing agent, sodium meta-periodate (NaIO₄), which

selectively cleaves the vicinal diols of sialic acid residues to generate aldehyde groups.[2][3]

Second, the hydrazide moiety of the DiSulfo-ICG hydrazide dye reacts with the newly formed

aldehydes to form a stable hydrazone bond, covalently attaching the fluorescent probe to the

glycoproteins.[2]

Quantitative Data
The following tables provide key quantitative data for DiSulfo-ICG hydrazide and

recommended starting conditions for live-cell labeling experiments.

Parameter Value Reference

Excitation Maximum (λex) ~780 nm [1]

Emission Maximum (λem) ~800 nm [1]

Molecular Weight ~973 g/mol [1]

Solvent for Stock Solution DMSO [1]

Table 1: Physical and Spectral Properties of DiSulfo-ICG Hydrazide.
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Parameter Recommended Range Notes

Cell Seeding Density 50-80% confluency
Ensure cells are healthy and

actively growing.

Sodium Periodate (NaIO₄)

Concentration
0.5 - 2 mM in PBS

Optimize for cell type to

maximize labeling and

minimize toxicity.

Oxidation Time 10 - 20 minutes at 4°C
Perform on ice to reduce

membrane internalization.

DiSulfo-ICG Hydrazide

Concentration

10 - 50 µM in Live Cell Imaging

Solution

Titrate to find the optimal

concentration for your cell type

and imaging setup.

Labeling Time 30 - 60 minutes at 37°C

Longer incubation may

increase signal but also

background.

Imaging Buffer
Live Cell Imaging Solution or

Phenol-red free medium

Ensure physiological

conditions (pH, osmolarity) are

maintained.[4]

Table 2: Recommended Starting Conditions for Live-Cell Glycoprotein Labeling.

Experimental Protocols
Protocol for Live-Cell Surface Glycoprotein Labeling
This protocol describes the general procedure for labeling cell surface glycoproteins on live

adherent cells.

Materials:

DiSulfo-ICG hydrazide

Dimethyl sulfoxide (DMSO)

Sodium meta-periodate (NaIO₄)
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Phosphate-Buffered Saline (PBS), ice-cold

Live Cell Imaging Solution (or phenol red-free cell culture medium)

Adherent cells cultured in a suitable imaging vessel (e.g., glass-bottom dish)

Procedure:

Cell Preparation: Culture adherent cells to 50-80% confluency in a glass-bottom imaging

dish.

Preparation of Reagents:

Prepare a 10 mM stock solution of DiSulfo-ICG hydrazide in DMSO. Store protected from

light at -20°C.

Prepare a fresh 20 mM stock solution of NaIO₄ in ice-cold PBS.

Oxidation of Cell Surface Glycans:

Wash the cells twice with ice-cold PBS.

Dilute the NaIO₄ stock solution to a final concentration of 1 mM in ice-cold PBS and add to

the cells.

Incubate for 15 minutes at 4°C in the dark.

Wash the cells three times with ice-cold PBS to remove unreacted periodate.

Labeling with DiSulfo-ICG Hydrazide:

Dilute the DiSulfo-ICG hydrazide stock solution to a final concentration of 25 µM in pre-

warmed Live Cell Imaging Solution.

Add the labeling solution to the cells.

Incubate for 30-60 minutes at 37°C in a cell culture incubator, protected from light.

Washing and Imaging:
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Wash the cells three times with pre-warmed Live Cell Imaging Solution to remove

unbound dye.

Add fresh, pre-warmed Live Cell Imaging Solution to the cells.

Proceed with live-cell imaging on a fluorescence microscope equipped for NIR imaging.

Protocol for Cell Viability Assessment
It is crucial to assess the impact of the labeling procedure on cell health. A standard live/dead

cell viability assay can be performed.

Materials:

Calcein-AM

Ethidium homodimer-1 (EthD-1)

PBS or other suitable buffer

Procedure:

Perform the glycoprotein labeling protocol as described in section 4.1 on a parallel set of

cells.

Prepare a staining solution containing 2 µM Calcein-AM and 4 µM EthD-1 in PBS.

After the final wash step of the labeling protocol, add the Calcein-AM/EthD-1 staining

solution to the cells.

Incubate for 15-30 minutes at 37°C, protected from light.

Image the cells using appropriate filter sets for Calcein-AM (live cells, green fluorescence)

and EthD-1 (dead cells, red fluorescence).

Quantify the percentage of live and dead cells in the labeled population compared to an

unlabeled control population.
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Live-Cell Imaging Considerations
To ensure high-quality data and maintain cell health during imaging, consider the following:

Minimize Phototoxicity: Use the lowest possible laser power and exposure time that provides

an adequate signal-to-noise ratio.[5]

Maintain Physiological Conditions: Use an environmental chamber on the microscope to

maintain temperature (37°C), CO₂, and humidity.

Use Appropriate Imaging Medium: A phenol red-free medium or a specialized live-cell

imaging solution is recommended to reduce background fluorescence.[4]

Photostability: While ICG is relatively photostable, minimize continuous exposure to the

excitation light to prevent photobleaching. Consider acquiring images in time-lapse mode

rather than continuous streaming.

Troubleshooting
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Problem Possible Cause Suggested Solution

Low or no signal Inefficient oxidation

Optimize NaIO₄ concentration

and incubation time. Ensure

NaIO₄ solution is freshly

prepared.

Low expression of sialylated

glycoproteins

Use a cell line known to have

high levels of sialic acid or

consider alternative labeling

strategies.

Insufficient dye concentration

or incubation time

Increase the concentration of

DiSulfo-ICG hydrazide or the

labeling time.

High background
Incomplete removal of

unbound dye

Increase the number and

duration of wash steps after

labeling.

Non-specific binding of the dye

Decrease the dye

concentration. Ensure all

washing steps are performed

thoroughly.

Cell death or morphological

changes

NaIO₄ concentration is too

high

Perform a titration of NaIO₄ to

find the optimal concentration

that balances labeling

efficiency and cell viability.

Phototoxicity from imaging

Reduce laser power, exposure

time, and frequency of image

acquisition.

Table 3: Troubleshooting Guide.

Conclusion
DiSulfo-ICG hydrazide provides a robust and specific method for fluorescently labeling

glycoproteins on the surface of living cells. Its near-infrared spectral properties make it an
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excellent choice for high-resolution imaging in complex biological environments. By following

the detailed protocols and considering the recommendations provided in these application

notes, researchers can effectively utilize this powerful tool to investigate the dynamic roles of

cell surface glycans in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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